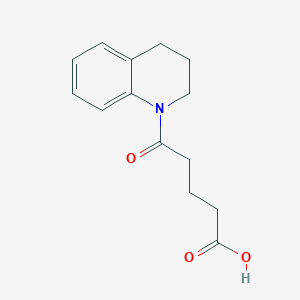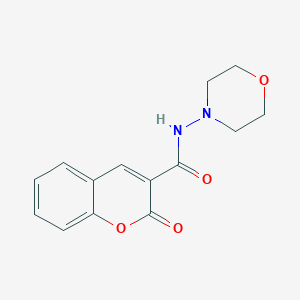![molecular formula C22H18O3 B5776402 {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)
{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone, also known as HMP, is a synthetic compound that has garnered attention in the scientific community for its potential application in various fields.
作用机制
{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone exerts its effects through multiple mechanisms, including inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress. {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress. {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways. In addition, {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone has been shown to improve cognitive function and protect against neurodegeneration.
实验室实验的优点和局限性
One advantage of using {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone in lab experiments is its ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for cancer research. {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone also has the ability to protect against oxidative stress, making it a potential candidate for neuroprotection. However, one limitation of using {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone in lab experiments is its potential toxicity, which needs to be further studied.
未来方向
There are several future directions for {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone research, including studying its potential application in drug development, as a fluorescent probe for imaging, and as a neuroprotective agent. Further studies are also needed to determine the potential toxicity of {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone and its mechanism of action in various biological systems.
In conclusion, {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone is a synthetic compound that has shown promising results in various fields, including cancer research, neuroprotection, and as a fluorescent probe for imaging. Its ability to inhibit cell proliferation, induce apoptosis, and protect against oxidative stress makes it a potential candidate for drug development. However, further studies are needed to determine its potential toxicity and mechanism of action in various biological systems.
合成方法
{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone is synthesized through a multi-step process that involves the reaction of p-hydroxybenzaldehyde with acetophenone, followed by the reaction of the resulting product with p-methoxyphenylboronic acid. The final product is obtained through a Suzuki-Miyaura coupling reaction.
科学研究应用
{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone has been studied for its potential application in various fields, including cancer research, neuroprotection, and as a fluorescent probe for imaging. In cancer research, {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone has been shown to protect against oxidative stress and improve cognitive function. As a fluorescent probe, {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone has been used for imaging of biological systems, including live cells and tissues.
属性
IUPAC Name |
[4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-25-21-15-17(11-14-20(21)23)8-7-16-9-12-19(13-10-16)22(24)18-5-3-2-4-6-18/h2-15,23H,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICNDRRGSLXQPV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenyl]-phenylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5776323.png)



![4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776349.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5776355.png)

![ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5776372.png)



![4-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5776413.png)
![N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5776416.png)
